molecular formula C14H23NO4 B13451995 3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid

3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13451995
M. Wt: 269.34 g/mol
InChI Key: HREWBKSTNXFUDP-UHFFFAOYSA-N
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Description

3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclo[1.1.1]pentane (BCP) derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group on a propyl side chain at the 3-position of the bicyclo core, with a carboxylic acid group at the 1-position. BCP scaffolds are valued in medicinal chemistry as bioisosteres for para-substituted aryl rings due to their rigidity and metabolic stability. This compound’s Boc group enhances solubility and protects the amine during synthetic steps, while the carboxylic acid enables conjugation or salt formation for pharmacological optimization.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-6-4-5-13-7-14(8-13,9-13)10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

HREWBKSTNXFUDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC12CC(C1)(C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the amino propyl side chain. The final step involves the formation of the carboxylic acid group. Reaction conditions often include the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction could produce primary alcohols or amines.

Scientific Research Applications

3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific biological pathways.

    Industry: Could be used in the development of new materials with unique properties due to its bicyclic structure.

Mechanism of Action

The mechanism of action of 3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid is not well-understood, but it is believed to interact with specific molecular targets in biological systems. The tert-butoxycarbonyl group may play a role in protecting the compound from degradation, allowing it to reach its target more effectively. The bicyclic structure could also contribute to its stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclo[1.1.1]pentane Core

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Applications/Synthesis Yield Evidence Source
3-[(tert-Butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid Boc-amino directly attached to BCP C₁₁H₁₇NO₄ 227.26 Intermediate for peptide coupling; 80% yield via Curtius rearrangement
3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid Difluoromethyl at 3-position C₇H₈F₂O₂ 174.14 Fluorinated bioisostere; synthesized via radical fluorination
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid Methoxycarbonyl at 3-position C₈H₁₀O₄ 170.16 Ester precursor for further derivatization
3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (Compound 19) Benzyloxycarbonyl at 3-position C₁₃H₁₂O₄ 232.23 Protecting group strategy; 1H NMR δ 5.15 (s, 4H)
3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid p-Tolyl group at 3-position C₁₃H₁₄O₂ 202.25 Aryl bioisostere for drug discovery

Physicochemical and Spectroscopic Properties

  • The benzyloxycarbonyl analog (Compound 19) exhibits distinct aromatic signals at δ 7.41–7.28 ppm.
  • Stability: Boc-protected BCP derivatives are stable under acidic conditions but cleaved with TFA, whereas benzyloxycarbonyl groups require hydrogenolysis.

Research Findings and Trends

  • Yield Optimization : Large-scale syntheses of BCP derivatives (e.g., 44.0 g yield for compound 12) highlight industrial applicability.
  • Diverse Functionalization : Evidence shows successful incorporation of ethynyl, indole, and piperidinyl groups into BCP frameworks, expanding their utility in fragment-based drug design.
  • Chiral Variants: Enantiomerically pure BCP derivatives (e.g., 3-[(R)-Boc-amino] analogs) are emerging for asymmetric catalysis and targeted therapeutics.

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